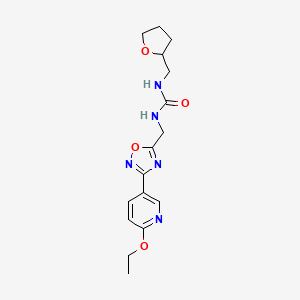

1-((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea

CAS No.: 1903305-96-3

Cat. No.: VC7590772

Molecular Formula: C16H21N5O4

Molecular Weight: 347.375

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1903305-96-3 |

|---|---|

| Molecular Formula | C16H21N5O4 |

| Molecular Weight | 347.375 |

| IUPAC Name | 1-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(oxolan-2-ylmethyl)urea |

| Standard InChI | InChI=1S/C16H21N5O4/c1-2-23-13-6-5-11(8-17-13)15-20-14(25-21-15)10-19-16(22)18-9-12-4-3-7-24-12/h5-6,8,12H,2-4,7,9-10H2,1H3,(H2,18,19,22) |

| Standard InChI Key | ARWDNPJQVVUROP-UHFFFAOYSA-N |

| SMILES | CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)NCC3CCCO3 |

Introduction

The compound 1-((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea represents a novel chemical entity that integrates multiple functional groups, including a pyridine ring, an oxadiazole moiety, and a urea backbone. Such structures are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Synthesis Pathway

The synthesis of this compound likely involves:

-

Preparation of the 6-ethoxypyridinyl derivative through ethylation of pyridine.

-

Formation of the 1,2,4-oxadiazole ring by cyclization of hydrazides with nitriles.

-

Coupling of the oxadiazole intermediate with a urea derivative containing the tetrahydrofuran moiety.

Such multi-step synthesis methods are commonly employed for heterocyclic compounds with complex structures .

Antimicrobial Potential

Compounds containing oxadiazole rings have shown significant antimicrobial activity . The presence of both pyridine and oxadiazole moieties suggests that this compound could exhibit antibacterial or antifungal properties.

Enzyme Inhibition

Urea derivatives are well-documented as enzyme inhibitors (e.g., urease inhibitors). The unique combination of functional groups in this compound may enhance its binding affinity to target enzymes .

Anticancer Activity

Similar urea-containing compounds have demonstrated antiproliferative effects on cancer cell lines . Molecular docking studies could further elucidate its potential mechanisms of action.

Computational Studies

Computational tools such as molecular docking and density functional theory (DFT) calculations can predict binding affinities and electronic properties:

-

Molecular Docking: To identify potential targets (e.g., enzymes or receptors).

-

DFT Analysis: To study electronic distribution across the molecule.

Drug Development

Given its structural features, this compound could serve as a lead molecule for developing drugs targeting:

-

Infectious diseases (antibacterial/fungal agents).

-

Cancer therapies.

-

Enzyme-related disorders (e.g., urease inhibition).

Material Science

The stability of the oxadiazole ring system may also make this compound relevant in designing advanced materials or sensors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume